4-Sulfamoylbenzimidamide
Overview
Description
4-Sulfamoylbenzimidamide is an organic compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . It is also known by its IUPAC name, 4-(aminosulfonyl)benzenecarboximidamide . This compound is characterized by the presence of a sulfonamide group attached to a benzenecarboximidamide structure, making it a member of the sulfonamide class of compounds.
Preparation Methods
The synthesis of 4-Sulfamoylbenzimidamide typically involves the reaction of 4-aminobenzenesulfonamide with cyanamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Sulfamoylbenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Sulfamoylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-Sulfamoylbenzimidamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial folate synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
4-Sulfamoylbenzimidamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A widely used antibiotic that also inhibits bacterial folate synthesis.
Properties
IUPAC Name |
4-sulfamoylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H3,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCNKQHACLMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328550 | |
Record name | 4-sulfamoylbenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54951-45-0 | |
Record name | 4-sulfamoylbenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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